molecular formula C8H15ClN4O3 B14003407 1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride CAS No. 80479-64-7

1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride

Cat. No.: B14003407
CAS No.: 80479-64-7
M. Wt: 250.68 g/mol
InChI Key: SVMJABAIZNBHFO-UHFFFAOYSA-N
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Description

1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Nitroimidazole Core: The nitroimidazole core can be synthesized through nitration of imidazole derivatives.

    Alkylation: The nitroimidazole core is then alkylated with an appropriate alkylating agent to introduce the ethylamino group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a lead compound for developing antimicrobial and antiprotozoal agents.

    Biological Studies: Investigated for its effects on cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.

    Tinidazole: Known for its antiprotozoal activity.

    Ornidazole: Used in the treatment of infections caused by anaerobic bacteria and protozoa.

Uniqueness

1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride may have unique properties such as enhanced potency or selectivity compared to other nitroimidazole derivatives.

Properties

CAS No.

80479-64-7

Molecular Formula

C8H15ClN4O3

Molecular Weight

250.68 g/mol

IUPAC Name

1-(ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C8H14N4O3.ClH/c1-2-9-5-7(13)6-11-4-3-10-8(11)12(14)15;/h3-4,7,9,13H,2,5-6H2,1H3;1H

InChI Key

SVMJABAIZNBHFO-UHFFFAOYSA-N

Canonical SMILES

CCNCC(CN1C=CN=C1[N+](=O)[O-])O.Cl

Origin of Product

United States

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